molecular formula C8H18ClNO B1432127 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride CAS No. 857789-97-0

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Cat. No. B1432127
CAS RN: 857789-97-0
M. Wt: 179.69 g/mol
InChI Key: CPCGRGWYULYCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (TMTHA-HCl) is an organic compound that belongs to the family of tetramethyl tetrahydrofuran (TTHF) compounds. It is a white crystalline solid with a melting point of 204-205 °C and a solubility of 0.2 g/mL in water. TMTHA-HCl has been widely studied due to its unique properties and potential applications.

Scientific Research Applications

Solvent Use in Organic Synthesis

The compound is known for its solvent properties, particularly in organic synthesis. It can replace traditional solvents like toluene and tetrahydrofuran (THF) due to its non-polar nature and stability against peroxide formation . This makes it an excellent choice for reactions that are sensitive to peroxides or require a non-polar environment.

NMR Spectroscopy

In the field of analytical chemistry, specifically nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a reference or solvent. Its unique chemical shifts can help in the identification and analysis of other compounds .

Chemical Synthesis

This compound serves as a reagent in chemical synthesis. Its reactivity with various organic molecules allows for the creation of complex compounds, particularly in the development of pharmaceuticals and agrochemicals .

Photolysis Research

The compound undergoes photolysis under UV light, making it a subject of interest in environmental chemistry studies. The products of its photolysis can be analyzed to understand the breakdown of similar compounds in natural settings .

Green Chemistry

It has been identified as a safer, bio-based alternative to traditional solvents. Its production and use align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .

Material Science

In material science, this compound is used in the synthesis of polymers and resins. Its ability to react with various monomers makes it a valuable tool in creating new materials with desired properties .

Catalysis

The compound can act as a ligand in catalysis, influencing the rate and selectivity of chemical reactions. This application is crucial in industrial processes where efficiency and precision are paramount .

Fluorination Reactions

It is used in fluorination reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the pharmaceutical industry, where fluorinated compounds often have enhanced biological activity .

properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGRGWYULYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Reactant of Route 3
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Reactant of Route 4
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Reactant of Route 5
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Reactant of Route 6
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.